molecular formula C11H8ClNO2 B13990069 2-Chloro-5-methoxy-3-quinolinecarboxaldehyde

2-Chloro-5-methoxy-3-quinolinecarboxaldehyde

Cat. No.: B13990069
M. Wt: 221.64 g/mol
InChI Key: MINSYENVBMNPFT-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-3-quinolinecarboxaldehyde is a substituted quinolinecarboxaldehyde It is a chemical compound with the molecular formula C11H8ClNO2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-quinolinecarboxaldehyde typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 5-methoxy-3-quinolinecarboxaldehyde with thionyl chloride to introduce the chlorine atom at the 2-position. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxy-3-quinolinecarboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol under reflux.

Major Products Formed

    Oxidation: 2-Chloro-5-methoxy-3-quinolinecarboxylic acid.

    Reduction: 2-Chloro-5-methoxy-3-quinolinecarbinol.

    Substitution: 2-Amino-5-methoxy-3-quinolinecarboxaldehyde.

Scientific Research Applications

2-Chloro-5-methoxy-3-quinolinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-3-quinolinecarboxaldehyde largely depends on its application. In biological systems, it may interact with cellular components such as proteins and nucleic acids. The chlorine and methoxy groups can influence its binding affinity and specificity towards molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde
  • 2-Chloro-4-methoxy-3-quinolinecarboxaldehyde
  • 2-Chloro-5-methoxyquinoline

Uniqueness

2-Chloro-5-methoxy-3-quinolinecarboxaldehyde is unique due to the specific positioning of the chlorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in research and industry.

Properties

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-chloro-5-methoxyquinoline-3-carbaldehyde

InChI

InChI=1S/C11H8ClNO2/c1-15-10-4-2-3-9-8(10)5-7(6-14)11(12)13-9/h2-6H,1H3

InChI Key

MINSYENVBMNPFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(C(=N2)Cl)C=O

Origin of Product

United States

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